molecular formula C4H6Cl2OSi B14519558 1,1-Dichlorosilolan-2-one CAS No. 62581-58-2

1,1-Dichlorosilolan-2-one

Cat. No.: B14519558
CAS No.: 62581-58-2
M. Wt: 169.08 g/mol
InChI Key: LZCISMFJKFBDRV-UHFFFAOYSA-N
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Description

1,1-Dichlorosilolan-2-one is a silacyclic compound featuring a five-membered ring containing one silicon atom and two chlorine substituents at the 1-position, with a ketone group at the 2-position. This structure distinguishes it from oxygen-based analogs like dioxolanones (e.g., 4-Chloro-1,3-dioxolan-2-one) by replacing oxygen with silicon, which significantly alters its electronic and steric properties. The presence of silicon enhances thermal stability but increases susceptibility to hydrolysis compared to carbon- or oxygen-based rings .

Properties

CAS No.

62581-58-2

Molecular Formula

C4H6Cl2OSi

Molecular Weight

169.08 g/mol

IUPAC Name

1,1-dichlorosilolan-2-one

InChI

InChI=1S/C4H6Cl2OSi/c5-8(6)3-1-2-4(8)7/h1-3H2

InChI Key

LZCISMFJKFBDRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)[Si](C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorosilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with carbonyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the cyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorosilolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.

Scientific Research Applications

1,1-Dichlorosilolan-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dichlorosilolan-2-one involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its reactions are often studied to understand its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • 4-Chloro-1,3-dioxolan-2-one (CAS 3967-54-2) :

    • Structure : A five-membered oxygen-containing ring with a chlorine substituent and a ketone group.
    • Key Differences : Replacing silicon with oxygen reduces ring strain and alters dipole moments (oxygen’s electronegativity vs. silicon’s electropositivity) .
    • Applications : Used as a solvent and intermediate in polymer synthesis.
  • 4,5-Dichloro-1,3-dioxalan-2-one: Structure: Similar to the above but with two chlorine atoms, increasing molecular weight and polarity. Key Differences: Higher halogen content enhances reactivity in nucleophilic substitutions compared to monosubstituted analogs .
  • 1,1-Dichloroethylene (CAS 75-35-4): Structure: A simple chlorinated alkene. Key Differences: Lacks the cyclic silanolone framework, resulting in lower thermal stability and distinct reactivity patterns (e.g., prone to polymerization) .

Physical and Chemical Properties

Compound Melting Point (°C) Dipole Moment (D) Hydrolysis Stability
4-Chloro-1,3-dioxolan-2-one 62.0 2.06 Moderate
4,5-Dichloro-1,3-dioxalan-2-one 31.8 1.90 Low
1,1-Dichloroethylene -122 1.34 High
1,1-Dichlorosilolan-2-one (hypothetical) ~50–70 (estimated) ~2.5–3.0 (estimated) Low (Si–Cl bond lability)
  • Silicon vs. Oxygen Rings: Silicon’s larger atomic radius increases ring strain in silolanones compared to dioxolanones, leading to lower thermal stability but higher reactivity in ring-opening reactions .
  • Chlorine Substituents: The electron-withdrawing Cl groups in this compound polarize the Si–Cl bond, making it prone to nucleophilic attack (e.g., hydrolysis to silanols) .

Research Findings and Gaps

  • Experimental Limitations: Direct data on this compound are absent in the provided evidence, necessitating extrapolation from dioxolanones and chlorosilanes .
  • Hydrolysis Studies: Analogous chlorinated siloxanes (e.g., dichlorodimethylsilane) hydrolyze rapidly to form silanols, suggesting similar behavior for this compound .
  • Toxicity Profile : Chlorinated silanes often exhibit higher acute toxicity than oxygen analogs, warranting careful handling and disposal protocols .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Weight Boiling Point (°C) Log P (Octanol-Water)
4-Chloro-1,3-dioxolan-2-one 136.53 225–230 0.98
1,1-Dichloroethylene 96.94 31.6 1.34
This compound ~183.1 (estimated) ~200–220 (estimated) ~1.5–2.0 (estimated)

Table 2: Key Reactivity Differences

Reaction Type 4-Chloro-1,3-dioxolan-2-one This compound (Predicted)
Hydrolysis Slow (pH-dependent) Rapid (Si–Cl bond cleavage)
Thermal Decomposition >200°C (CO₂ release) ~150–180°C (Si–O rearrangement)

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